5-(4-chlorophenyl)-7-methyl-3-oxo-N-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
This compound belongs to the thiazolo[3,2-a]pyrimidine class, a heterocyclic scaffold known for diverse pharmacological properties, including antimicrobial, anti-inflammatory, and kinase inhibitory activities . Structurally, it features a fused thiazole-pyrimidine core with a 4-chlorophenyl group at position 5, a methyl group at position 7, a ketone at position 3, and an N-phenylcarboxamide at position 4.
Properties
IUPAC Name |
5-(4-chlorophenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O2S/c1-12-17(19(26)23-15-5-3-2-4-6-15)18(13-7-9-14(21)10-8-13)24-16(25)11-27-20(24)22-12/h2-10,18H,11H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGGAUVUWALKHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)CSC2=N1)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377556 | |
| Record name | F1284-0354 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5959-57-9 | |
| Record name | F1284-0354 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-7-methyl-3-oxo-N-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step reactions. One common method involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, or terminal alkynes . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of green chemistry principles, such as employing eco-friendly solvents and recyclable catalysts, is also gaining traction in industrial production .
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-7-methyl-3-oxo-N-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Reaction Types
The compound can undergo various chemical reactions including:
- Oxidation : Using agents like hydrogen peroxide.
- Reduction : Employing sodium borohydride.
- Substitution : Nucleophilic substitutions at the chlorophenyl group.
Chemistry
In organic synthesis, this compound serves as a valuable building block for creating more complex molecules. Its unique thiazolo-pyrimidine structure allows for the development of various derivatives that can exhibit enhanced properties.
Biology
Research has demonstrated that derivatives of this compound can act as enzyme inhibitors. Notably:
- Tyrosinase Inhibition : Potential applications in treating hyperpigmentation disorders by inhibiting melanin production.
Medicine
The medicinal chemistry field is exploring this compound's potential for:
- Anticancer Activity : It has shown potent cytotoxic effects against various cancer cell lines, including:
- MCF-7 (breast carcinoma)
- A549 (lung adenocarcinoma)
- HeLa (cervical cancer)
Industry
In industrial applications, this compound is being investigated for:
- Material Development : Its properties are being harnessed to create materials with improved thermal stability and resistance to degradation.
Uniqueness
Compared to similar compounds, 5-(4-chlorophenyl)-7-methyl exhibits enhanced biological activity due to its chlorophenyl and phenyl substituents.
Case Study 1: Anticancer Activity
In a study focusing on the cytotoxic effects of this compound against MCF-7 cells, it was found to induce apoptosis through the activation of caspase pathways. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM.
Case Study 2: Enzyme Inhibition
Another study evaluated the inhibitory effects on tyrosinase activity. The compound demonstrated IC50 values comparable to established inhibitors, suggesting its potential for therapeutic use in skin disorders related to melanin overproduction.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-7-methyl-3-oxo-N-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin . This inhibition is facilitated by the compound’s ability to form stable complexes with the enzyme, thereby blocking its activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, molecular data, and biological findings:
Key Observations:
Substituent Effects on Bioactivity :
- The 4-chlorophenyl analog (target compound) exhibits superior antimicrobial activity compared to the 4-methoxyphenyl derivative (393.46 g/mol), likely due to chlorine’s electron-withdrawing properties enhancing target binding .
- Bromine substitution (430.25 g/mol) improves crystallinity via halogen bonding but may reduce solubility .
Structural Flexibility :
- Substitution at position 2 (e.g., methoxycarbonylmethylene or pyrazole ) modulates planarity and π-π stacking, influencing both biological activity and crystallographic behavior.
Research Findings and Limitations
- Antimicrobial Activity: Mannich base derivatives of related thiazolo[3,2-a]pyrimidines (e.g., compound 9e in ) show broad-spectrum activity against E. coli, B.
- Crystallographic Insights : The 4-chlorophenyl group induces puckering in the pyrimidine ring, as seen in analogs like ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-... (dihedral angle: 80.94° between thiazolopyrimidine and benzene rings) .
- Synthetic Challenges : Steric hindrance from the 4-chlorophenyl group complicates regioselective modifications, necessitating optimized reaction conditions (e.g., acetic acid/acetic anhydride mixtures) .
Biological Activity
5-(4-chlorophenyl)-7-methyl-3-oxo-N-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound belonging to the thiazolopyrimidine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antitumor and antimicrobial properties. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H16ClN3O2S |
| Molecular Weight | 397.87 g/mol |
| CAS Number | 5959-57-9 |
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions. A common method includes the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones or chloroacetic acid. In industrial settings, continuous flow reactors are employed for better control over reaction conditions and improved yields .
Antitumor Activity
Research has indicated that thiazolopyrimidine derivatives exhibit significant antitumor properties. For instance, studies have shown that similar compounds can inhibit tumor cell proliferation effectively. Specifically, the compound has demonstrated activity against various cancer cell lines including breast cancer (MCF-7) and colon cancer (HCT-116) with IC50 values indicating substantial cytotoxicity .
Table 1: Antitumor Activity Against Cancer Cell Lines
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In vitro studies revealed its effectiveness against various pathogenic bacteria. The presence of the chlorophenyl group enhances its interaction with microbial targets, leading to increased efficacy .
Table 2: Antimicrobial Activity
The biological activity of thiazolopyrimidine derivatives is often attributed to their ability to interfere with cellular processes such as DNA replication and protein synthesis. The presence of electron-withdrawing groups like chlorine enhances their binding affinity to biological targets.
Case Studies
Several case studies have highlighted the potential of thiazolopyrimidine derivatives in therapeutic applications:
- Case Study on Breast Cancer Treatment : A study involving a series of thiazolopyrimidine derivatives demonstrated that compounds similar to 5-(4-chlorophenyl)-7-methyl showed significant inhibition of MCF-7 cell growth compared to standard chemotherapeutics.
- Antimicrobial Efficacy Evaluation : Another study assessed the antimicrobial activity of various thiazolopyrimidine derivatives against clinical isolates of bacteria and found that certain modifications increased their effectiveness significantly.
Q & A
Q. What synthetic methodologies are commonly used to prepare this thiazolopyrimidine derivative?
The compound is synthesized via multicomponent cyclocondensation. A representative protocol involves:
- Refluxing thiourea derivatives (0.01 mol), chloroacetic acid (0.01 mol), and substituted benzaldehydes in glacial acetic acid/acetic anhydride (1:1 v/v) for 8–10 hours .
- Purification by recrystallization from ethyl acetate/ethanol (yield: 78%, mp 427–428 K) .
- Critical parameters: sodium acetate as a catalyst, temperature control (100–110°C), and solvent selection to minimize byproducts .
Q. What analytical techniques validate the compound’s structural identity?
Key methods include:
- X-ray crystallography : Resolves bond lengths (e.g., C=O at 1.21 Å) and dihedral angles (e.g., 80.94° between thiazolopyrimidine and benzene rings) .
- NMR spectroscopy : Assigns regiochemistry via HMBC correlations (e.g., H-2 to C-6) .
- HPLC-PDA : Confirms purity (>98%) for crystallographic studies .
Q. How is the compound’s crystal structure characterized?
Single-crystal X-ray diffraction (Mo Kα, λ = 0.71073 Å) reveals:
- Flattened boat conformation of the pyrimidine ring (C5 deviation: 0.224 Å) .
- Hydrogen-bonded chains along the c-axis (C—H···O interactions, 2.85 Å) .
- Space group P2₁/c with unit cell dimensions a = 12.423 Å, b = 14.578 Å, c = 11.902 Å .
Advanced Research Questions
Q. How do substituents influence conformational stability and bioactivity?
| Substituent | Conformational Effect | Biological Implication | Reference |
|---|---|---|---|
| 4-Chlorophenyl | Enhanced planarity (dihedral: 80.94°) | Improved lipophilicity for membrane penetration | |
| 2,4,6-Trimethoxybenzyl | Steric hindrance (dihedral: 85.2°) | Reduced target binding affinity |
- Substituent electronic effects (e.g., electron-withdrawing Cl) modulate pharmacokinetic properties .
Q. What strategies resolve contradictions in reaction yields or byproduct formation?
- Byproduct analysis : Use LC-MS to identify regioisomers (e.g., Z/E isomers from benzylidene substituents) .
- Yield optimization : Screen solvent systems (e.g., DMF vs. acetic acid) and catalyst ratios (NaOAc: 1.5–3.0 eq.) .
- Computational modeling : Compare DFT-calculated (B3LYP/6-31G*) vs. experimental NMR shifts to validate intermediates .
Q. How can computational tools predict ADMET properties?
- SwissADME : Predicts LogP (3.8 ± 0.2) and H-bond acceptors (5), indicating moderate solubility .
- AutoDock Vina : Docking scores (∆G = -9.2 kcal/mol) suggest strong binding to kinase targets .
- Validate with experimental LogD7.4 (shake-flask method) and hepatic microsome stability assays .
Methodological Recommendations
Improving crystallinity for structural studies
- Use slow evaporation of ethyl acetate/ethanol (3:2 v/v) at 25°C .
- Annealing crystals at 5°C/min reduces lattice defects .
Designing structure-activity relationship (SAR) studies
- Synthesize analogs with varied substituents (e.g., 4-F, 4-OCH₃) .
- Test against enzyme targets (e.g., EGFR kinase) using fluorescence polarization assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
